molecular formula C13H13Cl2NO3S B2654971 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1790197-40-8

2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2654971
CAS No.: 1790197-40-8
M. Wt: 334.21
InChI Key: UXCHEFSLGOBKFA-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Compounds within the benzenesulfonamide class are of significant interest in medicinal chemistry and chemical biology, particularly as probes for investigating protein-protein interactions and enzymatic activity. Structurally related benzenesulfonamides have demonstrated potent research value in targeting key proteins. For instance, certain derivatives have been developed as inhibitors of the HIV-1 Capsid (CA) protein, disrupting viral replication by interfering with capsid assembly and disassembly in both early and late stages of the viral life cycle . Other N-(heterocyclylphenyl)benzenesulfonamides have been identified as effective inhibitors of the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancers such as colorectal cancer and triple-negative breast cancer . These inhibitors function by abrogating the association between β-catenin and T-cell factor (Tcf-4) in the nucleus, thereby suppressing oncogenic transcription . The presence of the furan heterocycle and the dichlorobenzene sulfonamide moiety in this compound suggests potential for similar bioactivity, making it a candidate for research into antiviral or anticancer therapeutics. Researchers can utilize this chemical for in vitro binding assays, mechanism of action studies, and structure-activity relationship (SAR) analysis to explore its specific biological targets and pharmacological properties. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2,5-dichloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3S/c1-9(6-10-4-5-19-8-10)16-20(17,18)13-7-11(14)2-3-12(13)15/h2-5,7-9,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCHEFSLGOBKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.

    Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 1-(furan-3-yl)propan-2-amine in the presence of the base, leading to the formation of the desired sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Bulk Handling of Reactants: Using large quantities of starting materials and solvents.

    Optimization of Reaction Conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation Products: Furanones or other oxidized derivatives.

    Reduction Products: Dihydrofurans or other reduced derivatives.

Scientific Research Applications

2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Biological Studies: It can be used to study enzyme inhibition or protein binding due to its sulfonamide group.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and inhibit enzyme activity. The furan ring and chlorinated benzene ring can also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table compares 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide with its closest structural analog from the evidence and other related derivatives:

Compound Name Substituent on Benzenesulfonamide Molecular Formula Key Features
This compound 1-(furan-3-yl)propan-2-yl C₁₃H₁₄Cl₂N₂O₃S Branched alkyl chain with furan heterocycle; potential increased polarity.
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide () 3-methylphenyl C₁₃H₁₁Cl₂N₂O₂S Planar aromatic substituent; higher lipophilicity due to methyl group.
[Patent Example] (4aR)-1-[(2,3-Difluorophenyl)methyl]-... () Furan-3-yl derivative (unrelated core) C₂₀H₁₈F₅N₃O₃ Demonstrates synthetic versatility of furan substituents in medicinal chemistry.

Structural and Functional Insights:

Substituent Effects on Polarity and Solubility: The furan-3-yl group in the target compound introduces an oxygen heterocycle, likely enhancing polarity compared to the 3-methylphenyl analog. This could improve aqueous solubility, a critical factor in drug bioavailability .

Electronic and Steric Influences :

  • Both compounds retain the 2,5-dichloro substitution on the benzene ring, which electron-withdrawing effects could stabilize the sulfonamide moiety and influence binding interactions (e.g., with enzymes or receptors).
  • The 3-methylphenyl group () introduces steric bulk near the sulfonamide nitrogen, possibly hindering interactions in tight binding pockets compared to the more flexible furan-alkyl chain.

Synthetic and Crystallographic Considerations :

  • The synthesis of such derivatives often involves nucleophilic substitution or coupling reactions, as seen in patent examples ().
  • Crystallographic data for the 3-methylphenyl analog () would typically include bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles, refined using SHELX (), ensuring structural accuracy for SAR studies.

Biological Activity

2,5-Dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Its unique structure, which includes a chlorinated benzene ring, a furan moiety, and a sulfonamide group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. The synthesis typically involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine under basic conditions in an organic solvent like dichloromethane or tetrahydrofuran .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to active sites on enzymes and inhibit their activity.
  • Protein Binding : The structural features contribute to binding affinity and specificity, making it a candidate for studying enzyme inhibition and protein interactions .

Antibacterial and Antifungal Properties

Research indicates that sulfonamides exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that modifications in the structure can enhance their potency against specific bacterial strains .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines. The furan ring may play a significant role in enhancing cytotoxicity against cancer cells .

Case Studies

  • In Vitro Studies : A study investigated the effect of structurally related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.
  • Molecular Docking Studies : Computational studies have shown promising binding affinities for the compound at active sites of target proteins involved in cancer progression .

Comparative Analysis

The biological activity of this compound can be compared with other sulfonamides:

Compound NameStructure FeaturesBiological Activity
2,5-DichlorobenzenesulfonamideLacks furan and propan-2-yl groupsModerate antibacterial
N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamideLacks chlorine substituentsReduced potency
2,5-Dichloro-N-(propan-2-yl)benzenesulfonamideLacks furan ringLimited activity

Q & A

Q. What are the common synthetic pathways for 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonamide bond formation. Key steps from analogous compounds include:

  • Chlorination : Introduction of chlorine groups to the benzene ring under controlled pH and temperature .
  • Furan-functionalized amine synthesis : Coupling of furan-3-yl derivatives with propan-2-amine intermediates using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
  • Sulfonamide formation : Reaction of the sulfonyl chloride with the amine intermediate in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationCl₂, FeCl₃, 40–60°C75–85
Amine couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–70
Sulfonamide formationBenzenesulfonyl chloride, Et₃N, DCM, RT80–90

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, furan substituents, and sulfonamide linkages .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 374.02) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in related dichlorobenzenesulfonamides .

Q. How do functional groups influence its reactivity and bioactivity?

  • Chlorine atoms : Enhance electrophilicity and binding to hydrophobic enzyme pockets .
  • Furan ring : Participates in π-π stacking with biological targets, modulating selectivity .
  • Sulfonamide group : Acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can synthetic yield be optimized using design of experiments (DoE)?

DoE methodologies reduce trial-and-error approaches:

  • Factorial designs : Screen variables like temperature, solvent polarity, and catalyst loading. For example, DMF outperforms THF in coupling reactions due to higher polarity .
  • Response surface modeling : Predict optimal conditions for sulfonamide formation (e.g., 1.2 eq. Et₃N, 25°C) .

Q. Table 2: DoE-Optimized Parameters

VariableOptimal RangeImpact on Yield
Reaction temperature70–80°C+15%
Catalyst (Pd) loading5 mol%+20%
Solvent polarityDMF > DCM+25%

Q. How can computational methods resolve contradictions in bioactivity data?

  • Quantum chemical calculations : Predict binding affinities to targets (e.g., docking scores for enzyme inhibition) .
  • Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes under physiological conditions .
  • Machine learning : Train models on bioactivity datasets to identify structural motifs linked to efficacy or toxicity .

Q. What strategies assess stability under physiological conditions?

  • pH-dependent degradation studies : Monitor hydrolysis of sulfonamide bonds at pH 1–7.4 using HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .
  • Light exposure tests : UV-Vis spectroscopy to detect furan ring photo-oxidation .

Q. How are interaction studies with biological targets conducted?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD = 2.5 µM for carbonic anhydrase IX) .
  • Isothermal titration calorimetry (ITC) : Measure enthalpy changes during ligand-enzyme binding .
  • High-throughput screening (HTS) : Test inhibition across 100+ kinases to identify off-target effects .

Q. What methodologies resolve spectral data contradictions?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
  • Isotopic labeling : Track chlorine atoms via ³⁵Cl NMR in degradation studies .
  • Synchrotron XRD : Resolve ambiguous electron density maps in crystallography .

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